molecular formula C12H13NO2 B3056221 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione CAS No. 6971-11-5

2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione

Cat. No.: B3056221
CAS No.: 6971-11-5
M. Wt: 203.24 g/mol
InChI Key: LBSJYBSYYCKKGS-UHFFFAOYSA-N
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Description

The compound 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS: 5443-38-9) is a bicyclic imide derivative featuring a norbornene-fused isoindole-1,3-dione core. Its molecular formula is C12H15NO2 (MW: 205.25), with a prop-2-en-1-yl (allyl) substituent at the 2-position. The compound is synthesized via condensation of norbornene anhydride with propargylamine derivatives, followed by functionalization .

Properties

IUPAC Name

4-prop-2-enyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(13)15/h2-4,7-10H,1,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSJYBSYYCKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281010
Record name 2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-11-5
Record name NSC19686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly referred to by its CAS number 6971-11-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties and other relevant pharmacological effects.

  • Molecular Formula : C₁₂H₁₃N₁O₂
  • Molecular Weight : 203.241 g/mol
  • Structure : The compound features a unique methanoisoindole structure which is crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of methanoisoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of related compounds:

CompoundCell Line TestedIC₅₀ (μM)Mechanism of Action
Methanoisoindole Derivative AHeLa2.12Inhibits tubulin assembly
Methanoisoindole Derivative BMCF-70.21Induces apoptosis
Methanoisoindole Derivative CHepG20.29DNA binding and apoptosis induction
This compoundRPMI-8226 (myeloma)80.5% inhibition at 500 μg/mLCytotoxicity via apoptosis

These results suggest that the compound may act through mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Mechanistic Insights

The anticancer activity of methanoisoindole derivatives is often linked to their ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance:

  • Apoptosis Induction : Compounds have been shown to increase ceramide levels and activate p53 pathways, leading to programmed cell death in cancerous cells .
  • Cell Cycle Arrest : Some derivatives have been reported to inhibit key proteins that regulate the cell cycle, such as cyclin-D1 .

Case Studies

Several studies have highlighted the efficacy of methanoisoindole derivatives in preclinical settings:

  • Study on RPMI-8226 Cells : A derivative exhibited significant cytotoxicity with an inhibition rate exceeding 80% at a concentration of 500 μg/mL.
  • Combination Therapy : The combination of methanoisoindole derivatives with conventional chemotherapeutics like doxorubicin has shown synergistic effects in reducing tumor progression in vivo .

Comparison with Similar Compounds

Thiazole-Substituted Derivatives

Example: 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives.

  • Synthesis: Prepared via Hantzsch thiazole synthesis, reacting thioamide intermediates with α-haloketones .
  • Bioactivity: Exhibit potent carbonic anhydrase (CA) inhibition (Ki values in the nanomolar range), targeting isoforms CA I and II. For instance, derivatives with para-fluorophenyl groups show Ki = 12.4 nM (CA I) and 8.7 nM (CA II), outperforming acetazolamide (Ki = 21.7–28.9 nM) .
  • Structural Impact: The thiazole ring enhances π-π stacking and hydrogen bonding with CA active sites, improving selectivity and potency compared to the allyl-substituted parent compound.

Aryl Acryloyl Derivatives

Example: (3aR,4S,7R,7aS)-2-(4-((E)-3-Arylacryloyl)phenyl) derivatives.

  • Synthesis: Synthesized via Claisen-Schmidt condensation between acetylphenyl intermediates and aryl aldehydes .
  • Bioactivity: Broad-spectrum activity:
    • Anticancer: IC50 values of 8.2–32.7 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cells .
    • Antimicrobial: MIC = 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Enzyme Inhibition: Inhibit glutathione S-transferase (GST) (IC50 = 0.9–3.2 µM) and carbonic anhydrase .
  • Structural Impact: The extended conjugation of acryloyl groups enhances hydrophobic interactions with enzyme pockets, while stereochemistry (3aR,4S,7R,7aS) optimizes binding geometry.

Sulfur-Containing Derivatives

Example: 2-(3-(Methylthio)prop-1-en-2-yl) analogs.

  • Synthesis: Propargyl thioether formation via nucleophilic addition to propargyl sulfonium salts .
  • Applications: Primarily structural models for studying steric and electronic effects. No explicit bioactivity reported, but sulfur atoms may improve metabolic stability .

p-Tolyl Derivatives

Example: 2-(p-Tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

  • Synthesis: Condensation of nadic anhydride with 4-toluidine, followed by NaBH4 reduction .
  • Applications: Intermediate for chiral tricyclic alcohols; structural studies highlight chair-like conformations in the norbornene ring .

Mechanistic and Structural Insights

  • Electronic Effects: Electron-withdrawing groups (e.g., thiazole, acryloyl) increase electrophilicity of the imide carbonyl, enhancing enzyme inhibition. Allyl groups (target compound) provide moderate reactivity suitable for polymerization .
  • Steric Effects: Bulky substituents (e.g., aryl acryloyl) improve hydrophobic binding but may reduce solubility. Smaller groups (allyl, methylthio) balance activity and processability .
  • Stereochemistry: Chiral centers in aryl acryloyl derivatives (3aR,4S,7R,7aS) are critical for enantioselective enzyme interactions, whereas the target compound’s stereochemistry remains unoptimized .

Q & A

Basic Question: What are the established synthetic routes for synthesizing 2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via Diels-Alder cycloaddition between a maleimide derivative and a substituted diene. Key steps include:

  • Reagent Selection : Use of maleic anhydride derivatives and allyl-substituted dienes under thermal or catalytic conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate intermediates .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) and IR spectroscopy (C=O stretch ~1700 cm1^{-1}) .

Basic Question: How is the stereochemistry and structural conformation of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration (e.g., cis-fused bicyclic system) and bond angles .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR distinguish diastereotopic protons and carbons (e.g., methine protons in the bicyclic core at δ 3.0–4.5 ppm) .
  • Computational Validation : Comparison of experimental NMR data with DFT-optimized structures (B3LYP/6-31G* basis set) .

Basic Question: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

Methodological Answer:

  • Solubility : Assessed in polar (DMSO, acetone) and nonpolar solvents (hexane) via gravimetric analysis .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for bicyclic diones) .
  • Hygroscopicity : Dynamic Vapor Sorption (DVS) measurements under controlled humidity .

Advanced Question: How do stereochemical variations (e.g., endo vs. exo isomers) influence reactivity in downstream functionalization?

Methodological Answer:

  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to control isomer formation .
  • Reactivity Profiling : Compare reaction rates of isomers in nucleophilic additions (e.g., Grignard reagents) monitored via HPLC .
  • Computational Analysis : Transition-state modeling (Gaussian 09) predicts activation barriers for endo/exo pathways .

Advanced Question: What computational strategies are optimal for modeling the electronic structure and spectroscopic properties of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) basis set for optimizing geometry and predicting NMR/IR spectra .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., GROMACS software) .
  • Frontier Orbital Analysis : HOMO-LUMO gaps (e.g., ~5 eV) correlate with photochemical reactivity .

Advanced Question: How can conflicting data on synthetic yields or byproduct formation be systematically resolved?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) .
  • Byproduct Identification : LC-MS/MS or GC-MS to trace impurities (e.g., maleimide oligomers) .
  • Replication Studies : Cross-validate results across labs with standardized protocols .

Advanced Question: What methodologies assess the compound’s potential biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Docking Studies : AutoDock Vina predicts binding affinities to active sites (PDB: 5IKR) .
  • Toxicity Profiling : MTT assay on cell lines (e.g., HEK293) to determine IC50_{50} values .

Advanced Question: How is the environmental fate (e.g., biodegradation, bioaccumulation) of this compound evaluated?

Methodological Answer:

  • Biodegradation Tests : OECD 301F protocol to measure mineralization in activated sludge .
  • Partition Coefficients : Log PP (octanol-water) via shake-flask method; predicted bioaccumulation potential .
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC50_{50}) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione
Reactant of Route 2
Reactant of Route 2
2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione

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